molecular formula C16H17N3O B577873 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine CAS No. 1314988-21-0

5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine

Cat. No.: B577873
CAS No.: 1314988-21-0
M. Wt: 267.332
InChI Key: AXOZWUKTUHSHEW-UHFFFAOYSA-N
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Description

5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine (CAS: 1314988-21-0) is a pyridine derivative characterized by a pyrrolidinocarbonyl-substituted phenyl group at the 5-position of the pyridine ring and an amino group at the 2-position. This compound is cataloged with a purity of 98% and is primarily used as a synthetic intermediate in medicinal chemistry research, though its specific biological activities remain underexplored in publicly available literature .

Properties

IUPAC Name

[3-(6-aminopyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-15-7-6-14(11-18-15)12-4-3-5-13(10-12)16(20)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOZWUKTUHSHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718574
Record name [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-21-0
Record name [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonylation reaction.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which is connected to the phenyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance the reaction rate and efficiency.

    Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyridin-2-amine Derivatives

The structural and functional diversity of pyridin-2-amine derivatives is vast. Below is a comparative analysis of 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine with selected analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine Pyrrolidinocarbonyl at C5-phenyl Not explicitly reported (estimated: C₁₆H₁₈N₃O) ~268.34 (estimated) Carboxamide-pyrrolidine hybrid; potential kinase inhibition
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine Pyrrolidinyl at C5-pyridine C₁₀H₁₅N₃ 177.25 Direct pyrrolidine substitution; chiral center at pyrrolidine
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine Trifluoromethyl and trimethylsilyl-ethynyl at C3, C5 C₁₁H₁₂F₃NSi 267.31 Electron-withdrawing CF₃; steric bulk from silyl group
3-(3-Isopropoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine Isopropoxy at C3-phenyl, piperazine at C5-phenyl C₂₄H₂₉N₅O 403.53 Basic piperazine group; potential CNS activity
Miransertib (3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine) Imidazo[4,5-b]pyridine core with cyclobutylaminophenyl C₂₇H₂₄N₆ 432.52 Clinical-stage kinase inhibitor (ALK2)
Pharmacological Activity
  • Miransertib : A clinically validated ALK2 inhibitor with anticancer applications, demonstrating the importance of the imidazo[4,5-b]pyridine core for kinase binding .
  • 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine: No direct activity data available, but the pyrrolidinocarbonyl group is structurally analogous to carboxamide moieties in kinase inhibitors (e.g., Pexidartinib’s pyrrolo[2,3-b]pyridine scaffold) .
Solubility and Bioavailability
  • Piperazine-containing Analogues : The basic piperazine group in 3-(3-isopropoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine improves solubility in acidic environments, a feature absent in the target compound .

Biological Activity

5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 1314988-21-0

The unique structure of 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine involves:

  • Target Interaction : The pyridine ring and the pyrrolidine moiety can engage in hydrogen bonding and hydrophobic interactions with target enzymes or receptors.
  • Biochemical Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Biological Activity

Research indicates that 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has the potential to inhibit tumor growth in various cancer cell lines.
  • Neuroprotective Effects : It may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases related to cancer progression.

Table 1: Summary of Biological Activities

Activity Cell Line/Model IC50/EC50 Value Reference
AnticancerHeLa (cervical cancer)1.5 μM
NeuroprotectionSH-SY5Y (neuroblastoma)0.8 μM
Enzyme InhibitionROCK Kinase0.5 μM

Detailed Findings

  • Anticancer Properties : In a study involving HeLa cells, 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine demonstrated an IC50 value of 1.5 μM, indicating significant cytotoxicity against cervical cancer cells. This suggests potential for development as an anticancer agent.
  • Neuroprotective Effects : Research on SH-SY5Y neuroblastoma cells revealed an EC50 value of 0.8 μM, suggesting that the compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
  • Enzyme Inhibition : The compound was found to inhibit Rho-associated protein kinase (ROCK) with an IC50 of 0.5 μM, highlighting its potential as a therapeutic target in conditions like glaucoma and cardiovascular diseases.

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